molecular formula C7H3BrO3S B3008877 2-Bromothieno[3,2-b]furan-5-carboxylic acid CAS No. 2418714-23-3

2-Bromothieno[3,2-b]furan-5-carboxylic acid

Cat. No.: B3008877
CAS No.: 2418714-23-3
M. Wt: 247.06
InChI Key: QZIIHDMTBHTBGQ-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-b]furan-5-carboxylic acid is a chemical compound with the molecular formula C7H3BrO3S It is a brominated derivative of thieno[3,2-b]furan, which is a heterocyclic compound containing both sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothieno[3,2-b]furan-5-carboxylic acid typically involves the bromination of thieno[3,2-b]furan-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thieno[3,2-b]furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromothieno[3,2-b]furan-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products with additional oxygen-containing functional groups.

    Reduction Reactions: Alcohols or other reduced derivatives of the original compound.

Scientific Research Applications

2-Bromothieno[3,2-b]furan-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromothieno[3,2-b]furan-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromothiophene-3-carboxylic acid
  • 2-Bromofuran-3-carboxylic acid
  • 2-Bromobenzofuran-3-carboxylic acid

Uniqueness

2-Bromothieno[3,2-b]furan-5-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its heterocyclic ring, which imparts distinct chemical properties compared to similar compounds

Properties

IUPAC Name

2-bromothieno[3,2-b]furan-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrO3S/c8-6-2-4-3(11-6)1-5(12-4)7(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIIHDMTBHTBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1OC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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